molecular formula C15H15ClN2O4S B2423291 ethyl 4-[2-(4-chlorophenyl)ethenesulfonamido]-1H-pyrrole-2-carboxylate CAS No. 1384820-37-4

ethyl 4-[2-(4-chlorophenyl)ethenesulfonamido]-1H-pyrrole-2-carboxylate

Cat. No.: B2423291
CAS No.: 1384820-37-4
M. Wt: 354.81
InChI Key: GXJQWGCDMOVSBE-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(4-chlorophenyl)ethenesulfonamido]-1H-pyrrole-2-carboxylate is a complex organic compound that belongs to the class of sulfonamides and pyrroles. This compound is characterized by the presence of a pyrrole ring, a sulfonamide group, and an ethyl ester group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Properties

IUPAC Name

ethyl 4-[2-(4-chlorophenyl)ethenylsulfonylamino]-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S/c1-2-22-15(19)14-9-13(10-17-14)18-23(20,21)8-7-11-3-5-12(16)6-4-11/h3-10,17-18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJQWGCDMOVSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-(4-chlorophenyl)ethenesulfonamido]-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrrole derivative with a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Ethenesulfonamido Substitution: The ethenesulfonamido group is incorporated through a substitution reaction, where the sulfonamide derivative reacts with an appropriate alkene under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(4-chlorophenyl)ethenesulfonamido]-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonyl group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, triethylamine, dichloromethane.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Ethyl 4-[2-(4-chlorophenyl)ethenesulfonamido]-1H-pyrrole-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its sulfonamide moiety.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and pharmaceuticals.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of ethyl 4-[2-(4-chlorophenyl)ethenesulfonamido]-1H-pyrrole-2-carboxylate involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes. The compound may also interact with cellular proteins, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-hydroxy-2-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate: Similar structure but with a hydroxy and methoxy group instead of the sulfonamide and chlorophenyl groups.

    Ethyl 2-(4-chlorophenyl)acetate: Contains a chlorophenyl group but lacks the pyrrole and sulfonamide moieties.

Uniqueness

Ethyl 4-[2-(4-chlorophenyl)ethenesulfonamido]-1H-pyrrole-2-carboxylate is unique due to the combination of its sulfonamide and pyrrole structures, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

Ethyl 4-[2-(4-chlorophenyl)ethenesulfonamido]-1H-pyrrole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanism of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes a pyrrole ring substituted with an ethylene sulfonamide and a chlorophenyl group. The presence of these functional groups is believed to enhance its biological activity.

Research indicates that compounds containing pyrrole rings often exhibit significant biological activities due to their ability to interact with various biological targets. The sulfonamide moiety can enhance solubility and bioavailability, while the chlorophenyl group may contribute to the compound's interaction with specific receptors or enzymes involved in disease processes.

Antimicrobial Activity

Studies have shown that this compound exhibits potent antimicrobial properties. In particular, it has demonstrated effectiveness against drug-resistant strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values for various pathogens have been reported as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus< 1
Escherichia coli< 2
Candida albicans< 0.5

These findings suggest that the compound could be a promising candidate for treating infections caused by resistant strains.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for its anticancer properties. A study assessing its efficacy against several cancer cell lines revealed significant cytotoxicity:

Cell LineIC50 (µM)
HCT-116 (Colon)10
MCF-7 (Breast)15
A549 (Lung)12

The compound's mechanism in cancer cells appears to involve induction of apoptosis and inhibition of cell proliferation, as evidenced by morphological changes observed under microscopy and flow cytometry analysis.

Study on Antimicrobial Efficacy

A recent study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant Mycobacterium tuberculosis. The results indicated that it significantly reduced bacterial load in vitro and showed a favorable safety profile in preliminary animal models. This positions this compound as a potential lead compound for further development in tuberculosis treatment .

Study on Anticancer Properties

Another pivotal study published in Cancer Letters investigated the anticancer effects of this compound on various human cancer cell lines. The results demonstrated that the compound effectively induced apoptosis through the mitochondrial pathway, enhancing caspase activation and leading to cell cycle arrest at the G2/M phase. These findings suggest its potential utility as an anticancer agent .

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